6-amino-N-ethylnicotinamide

Descripción general

Descripción

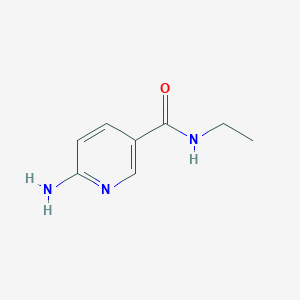

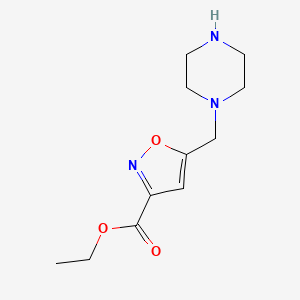

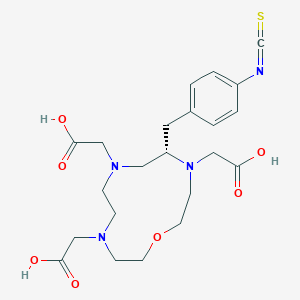

6-Amino-N-ethylnicotinamide is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 . It is also known as 6-Amino-n-ethylpyridine-3-carboxamide .

Molecular Structure Analysis

The molecular structure of 6-Amino-N-ethylnicotinamide is represented by the SMILES notationCCNC(=O)C1=CN=C(C=C1)N . This indicates that the molecule consists of a pyridine ring with an amine group at the 6th position and an ethyl group attached to the nitrogen of the amide group.

Aplicaciones Científicas De Investigación

Neurological Applications

6-AN is known for its role in inducing neuroglial degeneration, making it a valuable tool in studying neurodegenerative processes and neuroprotection mechanisms. Penkowa et al. (2002) highlighted 6-AN's effect on central nervous system damage, emphasizing the importance of macrophage colony stimulating factor (M-CSF) in coping with 6-AN-induced damage and suggesting a significant role for metallothioneins in neuroprotection (Penkowa, Poulsen, Carrasco, & Hidalgo, 2002). Another study by Penkowa et al. (2003) demonstrated that interleukin-6 (IL-6) expression in mice could protect against 6-AN-induced neuroglial degeneration, suggesting potential therapeutic applications for IL-6 in neurodegenerative diseases (Penkowa, Camats, Hadberg, Quintana, Rojas, Giralt, Molinero, & Campbell, 2003).

Metabolic Pathway Inhibition

6-AN has been utilized to inhibit the pentose phosphate pathway (PPP), providing insights into cellular metabolism and the effects of PPP inhibition. Almugadam et al. (2018) explored the impact of 6-AN on Leishmania promastigotes, demonstrating its utility in studying metabolic pathways beyond the PPP, including its influence on the Preiss-Handler salvage pathway for NAD+ biosynthesis (Almugadam, Trentini, Maritati, Contini, Rugna, Bellini, Manfrinato, Dallocchio, & Hanau, 2018).

Anticancer Research

In the field of oncology, 6-AN has been investigated for its potential to induce apoptosis and cell cycle arrest in cancer cells, particularly when used in combination with other treatments. Bhardwaj et al. (2012) found that a combination of metabolic modifiers, including 6-AN, resulted in significant cell growth inhibition and apoptosis in human malignant cells, highlighting its potential in enhancing cancer therapy effectiveness (Bhardwaj, Sharma, Jadon, Varshney, & Varshney, 2012).

Molecular Docking and Quantum Chemical Studies

Research by Asath et al. (2017) utilized vibrational spectroscopic, molecular docking, and quantum chemical studies on 6-AN to probe its reactive nature and bioactivity. This study demonstrated the neuroprotective nature of 6-AN against Alzheimer's disease, underscoring its therapeutic potential and usefulness in drug design (Asath, Premkumar, Mathavan, & Benial, 2017).

Direcciones Futuras

While specific future directions for 6-Amino-N-ethylnicotinamide are not mentioned in the search results, it is noted that 6-Aminonicotinamide has been used in research for its ability to inhibit certain metabolic processes and enhance the effects of chemotherapy . This suggests potential future research directions in exploring the therapeutic applications of 6-Amino-N-ethylnicotinamide.

Propiedades

IUPAC Name |

6-amino-N-ethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-10-8(12)6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H2,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVMCUNHCVDOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-N-ethylpyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399385.png)

![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1399386.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1399388.png)

![3-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B1399391.png)

![(2s)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B1399395.png)

![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1399407.png)